molecular formula C12H16BrN B3253111 5-Bromo-1,1,3,3-tetramethylisoindoline CAS No. 221368-74-7

5-Bromo-1,1,3,3-tetramethylisoindoline

Cat. No.: B3253111
CAS No.: 221368-74-7
M. Wt: 254.17 g/mol
InChI Key: UBTTXLMSTMAKLX-UHFFFAOYSA-N
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Description

5-Bromo-1,1,3,3-tetramethylisoindoline is a brominated derivative of isoindoline, a heterocyclic compound.

Preparation Methods

The synthesis of 5-Bromo-1,1,3,3-tetramethylisoindoline typically involves the bromination of 1,1,3,3-tetramethylisoindoline. One common method includes the treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br2) in carbon tetrachloride (CCl4), resulting in the formation of 2-bromo-1,1,3,3-tetramethylisoindoline . Further bromination can be achieved using iron(II) sulfate (FeSO4) and sulfuric acid (H2SO4) to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

5-Bromo-1,1,3,3-tetramethylisoindoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, iron(II) sulfate, sulfuric acid, peroxide, tungstate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-1,1,3,3-tetramethylisoindoline primarily involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, through redox reactions. The compound’s effects are mediated by its ability to undergo reversible oxidation and reduction, making it a valuable tool in studying redox biology and related processes .

Properties

IUPAC Name

5-bromo-1,1,3,3-tetramethyl-2H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-11(2)9-6-5-8(13)7-10(9)12(3,4)14-11/h5-7,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTTXLMSTMAKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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